4-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
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Description
4-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.37. The purity is usually 95%.
The exact mass of the compound 4-fluoro-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- SB-649868 is an orexin 1 and 2 receptor antagonist studied for insomnia treatment. This compound, featuring a similar chemical structure to 4-fluoro-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide, undergoes extensive metabolism in humans. After oral administration, elimination is primarily through feces (79%), with only a minor portion excreted via urine (12%). The metabolism involves oxidation of the benzofuran ring, leading to the formation of a unique hemiaminal metabolite and other minor metabolites. This research highlights the complex metabolic pathways and excretion profile of compounds related to the chemical structure of interest (Renzulli et al., 2011).
Imaging and Diagnostic Applications
Scintigraphic Detection of Melanoma Metastases :
- Iodine-123-(S)-IBZM, a radiolabeled benzamide typically used for studying neuropsychiatric disorders, has been explored for melanoma imaging due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. This study demonstrates the potential of radiolabeled benzamide for detecting melanoma, though the exact mechanism of uptake (whether through binding to membrane receptors or interaction with intracellular structures) is still under investigation (Maffioli et al., 1994).
Serotonin Receptor Imaging in Aging :
- The study creates a normative imaging database for 18F-MPPF, a specific serotonin 5-HT1A antagonist PET tracer, providing valuable data on 18F-MPPF binding potential over aging for both males and females. The findings reveal sex and age-related differences in 18F-MPPF binding, underscoring the importance of such databases for future clinical research in understanding the role of the serotoninergic system in various conditions (Costes et al., 2005).
Properties
IUPAC Name |
4-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-6-3-2-5-16(17)22(13-21-12-4-7-18(21)23)19(24)14-8-10-15(20)11-9-14/h2-3,5-6,8-11H,4,7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTMDUDQHDLZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.